3-(4-phenylpiperazin-1-yl)propanoic acid 3-(4-phenylpiperazin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 124078-87-1
VCID: VC21286081
InChI: InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
SMILES: C1CN(CCN1CCC(=O)O)C2=CC=CC=C2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

3-(4-phenylpiperazin-1-yl)propanoic acid

CAS No.: 124078-87-1

Cat. No.: VC21286081

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4-phenylpiperazin-1-yl)propanoic acid - 124078-87-1

Specification

CAS No. 124078-87-1
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 3-(4-phenylpiperazin-1-yl)propanoic acid
Standard InChI InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17)
Standard InChI Key JUXGOBSASOVDKO-UHFFFAOYSA-N
SMILES C1CN(CCN1CCC(=O)O)C2=CC=CC=C2
Canonical SMILES C1CN(CCN1CCC(=O)O)C2=CC=CC=C2

Introduction

3-(4-phenylpiperazin-1-yl)propanoic acid is a compound belonging to the class of piperazine derivatives, which are renowned for their diverse pharmacological activities. This compound features a propanoic acid moiety linked to a 4-phenylpiperazine unit, making it structurally interesting for various biological applications. It is primarily studied for its potential in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders and other conditions.

Synthesis Methods

The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid typically involves several steps, often starting with the reaction of 4-phenylpiperazine and an appropriate propanoic acid derivative in solvents such as ethanol or acetonitrile under reflux conditions. The reaction progress is monitored using thin-layer chromatography, and purification is achieved through crystallization or chromatography.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can lead to modulation of synaptic transmission, making it a candidate for therapeutic applications in psychiatric disorders. Derivatives may exhibit affinity for various receptor subtypes, influencing their pharmacological profiles.

Analytical Techniques

Relevant analytical techniques for assessing the purity and structure of 3-(4-phenylpiperazin-1-yl)propanoic acid include nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).

Chemical Reactions

The compound can undergo various chemical reactions, such as amidation, by treating the carboxylic acid with an amine in the presence of coupling agents like N,N'-carbonyldiimidazole, leading to enhanced biological activity.

Comparison with Related Compounds

While 3-(4-phenylpiperazin-1-yl)propanoic acid is specifically focused on neurological applications, other piperazine derivatives are explored for different therapeutic uses, such as anticonvulsants . The hydrochloride salt of this compound is also studied for its potential in neuropharmacology.

Research Findings

Research on 3-(4-phenylpiperazin-1-yl)propanoic acid highlights its potential in drug development, particularly in targeting neurotransmitter pathways. Its derivatives may show affinity for serotonin and dopamine receptors, suggesting applications in treating psychiatric disorders.

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